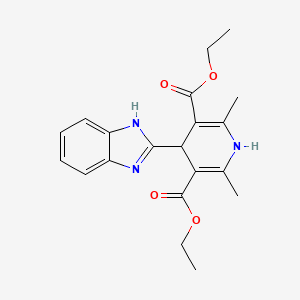![molecular formula C17H22N2O4 B5969022 3-{2-[3-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5969022.png)
3-{2-[3-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[3-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one is a chemical compound that belongs to the group of oxazolidinone antibiotics. It has been extensively studied for its potential applications in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 3-{2-[3-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and inhibiting the elongation of the peptide chain. This ultimately results in the inhibition of bacterial growth and the eradication of the infection.
Biochemical and Physiological Effects:
This compound has been shown to have minimal side effects and a low toxicity profile. It has been well-tolerated in animal studies and has not been associated with any significant adverse effects on biochemical or physiological parameters.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-{2-[3-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one in lab experiments is its broad-spectrum activity against a wide range of bacterial strains. It has also been shown to be effective against antibiotic-resistant strains, making it a promising candidate for the treatment of multidrug-resistant infections. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability.
Future Directions
There are several future directions for the research and development of 3-{2-[3-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one. One area of focus is the development of new analogs with improved pharmacokinetic properties and enhanced activity against drug-resistant strains. Additionally, further research is needed to explore the potential use of this compound in combination with other antibiotics for the treatment of complex infections. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. Its broad-spectrum activity against a wide range of bacterial strains and its low toxicity profile make it an attractive candidate for the treatment of infectious diseases. Further research is needed to explore the full potential of this compound and to develop new analogs with improved properties.
Synthesis Methods
The synthesis method of 3-{2-[3-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one involves the reaction of 4-benzyloxy-3-chloromethylphenyl isocyanate with 1-(3-aminopropyl)-3-piperidinol in the presence of a base. The reaction yields this compound as a white solid with a high degree of purity.
Scientific Research Applications
3-{2-[3-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one has been widely used in scientific research for its potential applications in the treatment of bacterial infections. It has been shown to be effective against a broad range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Additionally, it has been studied for its potential use in the treatment of tuberculosis and other infectious diseases.
Properties
IUPAC Name |
3-[2-oxo-2-(3-phenylmethoxypiperidin-1-yl)ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-16(12-19-9-10-22-17(19)21)18-8-4-7-15(11-18)23-13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIFFZZQFGFJOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCOC2=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B5968962.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5968965.png)
![N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5968973.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5968983.png)
![2-[(benzylthio)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B5968987.png)
![2-[(4-nitrobenzyl)thio]-9H-purin-6-ol](/img/structure/B5968995.png)
![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5969003.png)
![4-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline](/img/structure/B5969004.png)
![N-{6-[(4-benzyl-1-piperidinyl)carbonyl]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B5969013.png)
![5-(2-methoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5969017.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B5969020.png)
![ethyl 4-[1'-(2-furylmethyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate](/img/structure/B5969033.png)

